Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, a benzyl group, and a nitrophenyl moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as intermediates in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the benzyl group can be introduced via nucleophilic substitution.
Coupling with Benzoate: The piperazine derivative can then be coupled with a benzoate ester through amide bond formation.
Introduction of the Nitrophenyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The piperazine ring and benzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted piperazines or benzyl derivatives.
Scientific Research Applications
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible pharmacological properties, such as acting as a precursor to therapeutic agents.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate
- Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate
Uniqueness
The presence of both the benzylpiperazine and nitrophenyl groups may confer unique properties, such as specific binding affinities or reactivity profiles, distinguishing it from similar compounds.
Properties
Molecular Formula |
C27H28N4O5 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28N4O5/c1-19-16-21(8-10-24(19)31(34)35)26(32)28-23-17-22(27(33)36-2)9-11-25(23)30-14-12-29(13-15-30)18-20-6-4-3-5-7-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,28,32) |
InChI Key |
HHZJIZDXLLRWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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